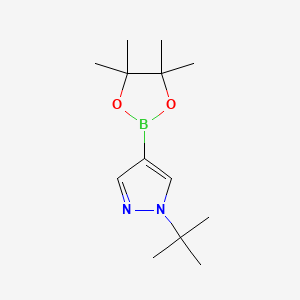

1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Descripción general

Descripción

1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with a tert-butyl group and a dioxaborolane moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the reaction of a pyrazole derivative with a boronic ester. One common method includes the use of tert-butylpyrazole and bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine in a solvent such as toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions

1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The pyrazole ring can be reduced under specific conditions.

Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Reduced pyrazole derivatives.

Substitution: Various substituted pyrazole derivatives depending on the coupling partner used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that compounds containing pyrazole structures can exhibit anticancer properties. For example, derivatives of pyrazole have been studied for their ability to inhibit specific cancer cell lines. The incorporation of the dioxaborolane group may enhance the bioactivity by improving solubility and stability in biological systems.

In a study evaluating various pyrazole derivatives for their anticancer effects, compounds similar to 1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole showed promising results against breast and prostate cancer cell lines . The mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis.

Enzyme Inhibition

Another significant application lies in the inhibition of phosphodiesterases (PDEs). Compounds with similar structures have demonstrated the ability to selectively inhibit PDE enzymes, which are critical in various signaling pathways related to inflammation and cancer . The structure–activity relationship studies suggest that modifications at specific positions on the pyrazole ring can enhance inhibitory activity against PDEs.

Boron-Doped Materials

The presence of the dioxaborolane moiety makes this compound suitable for applications in material science, particularly in the development of boron-doped materials. Boron-doped compounds are known for their enhanced electrical conductivity and stability. They are being explored for use in organic electronics and photovoltaic devices .

Polymer Chemistry

The unique properties of this compound allow it to serve as a building block in polymer synthesis. Its reactivity can be utilized in cross-linking reactions or as a functional monomer in creating smart polymers that respond to environmental stimuli .

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives and tested their efficacy against various cancer cell lines. The compound demonstrated significant cytotoxicity against MCF-7 (breast cancer) cells with an IC50 value indicating effective potency .

Case Study 2: PDE Inhibition

Another study focused on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives showed that modifications similar to those found in this compound led to improved selectivity for PDE enzymes without compromising solubility or bioavailability .

Mecanismo De Acción

The mechanism of action of 1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole largely depends on the specific reactions it undergoes. In Suzuki-Miyaura coupling, the boronic ester group reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound .

Comparación Con Compuestos Similares

Similar Compounds

1-(tert-Butyl)-4-bromo-1H-pyrazole: Similar structure but with a bromine atom instead of the boronic ester.

1-(tert-Butyl)-4-iodo-1H-pyrazole: Similar structure but with an iodine atom instead of the boronic ester.

1-(tert-Butyl)-4-(trimethylsilyl)-1H-pyrazole: Similar structure but with a trimethylsilyl group instead of the boronic ester.

Uniqueness

1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unique due to the presence of the boronic ester group, which allows it to participate in Suzuki-Miyaura coupling reactions. This makes it a valuable intermediate in organic synthesis for the formation of complex molecules .

Actividad Biológica

1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

- IUPAC Name : this compound

- Molecular Formula : C15H24BNO4

- Molecular Weight : 293.17 g/mol

- CAS Number : 1072944-98-9

Biological Activity Overview

The biological activity of this compound has been explored in several studies. The following sections summarize key findings related to its pharmacological effects.

Anticancer Activity

Recent research indicates that pyrazole derivatives can inhibit various cancer cell lines. For instance:

- A study demonstrated that pyrazole compounds exhibit cytotoxic effects against breast cancer cells (MCF-7) and prostate cancer cells (PC3). The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulatory proteins .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| PC3 | 15.0 | Cell cycle arrest |

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent:

- In vitro assays revealed that it significantly reduces the production of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential use in treating inflammatory diseases .

Antimicrobial Properties

Another area of interest is its antimicrobial activity:

- Studies have reported that pyrazole derivatives exhibit activity against various bacterial strains. The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Inhibition observed |

| Escherichia coli | 64 | Inhibition observed |

Case Study 1: Synthesis and Characterization

A comprehensive study focused on the synthesis of this compound through a multi-step process involving tert-butyl hydrazine and boron-containing reagents. The final compound was characterized using NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Case Study 2: Pharmacological Evaluation

In a pharmacological evaluation study involving animal models:

Propiedades

IUPAC Name |

1-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23BN2O2/c1-11(2,3)16-9-10(8-15-16)14-17-12(4,5)13(6,7)18-14/h8-9H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXAMURVMMKANFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682214 | |

| Record name | 1-tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256359-15-5 | |

| Record name | 1-(1,1-Dimethylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.